![molecular formula C9H4F6O3S B12606409 3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647857-14-5](/img/structure/B12606409.png)
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid is a chemical compound known for its unique structural features and significant applications in various fields. The presence of trifluoromethoxy and trifluoromethylsulfanyl groups in its structure imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of these functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic protodeboronation of pinacol boronic esters have been explored for the efficient synthesis of related compounds . These methods are optimized for large-scale production, ensuring consistency and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethoxy and trifluoromethylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of functionalized benzoic acid derivatives.
科学的研究の応用
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid has diverse applications in scientific research:
Biology: The compound’s unique functional groups make it valuable in the study of biological systems and interactions.
作用機序
The mechanism by which 3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, and other biomolecules . These interactions can modulate biological pathways, leading to various effects depending on the context of use.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the trifluoromethoxy and trifluoromethylsulfanyl groups.
3-(Trifluoromethoxy)benzoic acid: Similar in structure but without the trifluoromethylsulfanyl group.
Uniqueness
3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid stands out due to the presence of both trifluoromethoxy and trifluoromethylsulfanyl groups, which impart unique chemical properties
特性
CAS番号 |
647857-14-5 |
|---|---|
分子式 |
C9H4F6O3S |
分子量 |
306.18 g/mol |
IUPAC名 |
3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H4F6O3S/c10-8(11,12)18-5-3-4(7(16)17)1-2-6(5)19-9(13,14)15/h1-3H,(H,16,17) |
InChIキー |
MGKCUSNPXPDYSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)
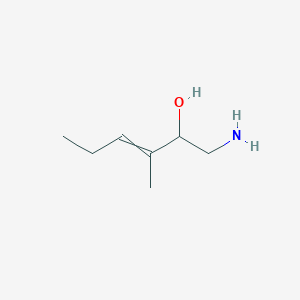
![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
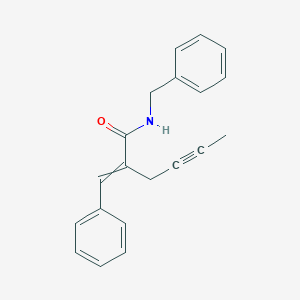
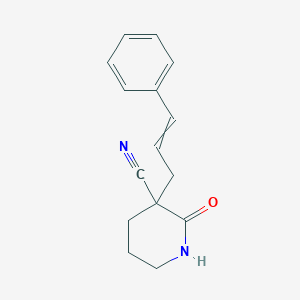
![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
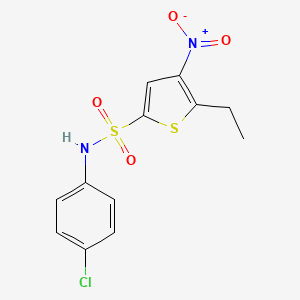
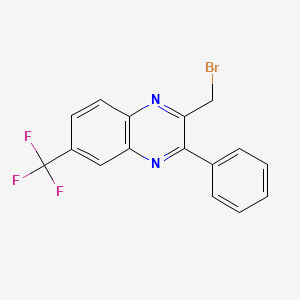
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
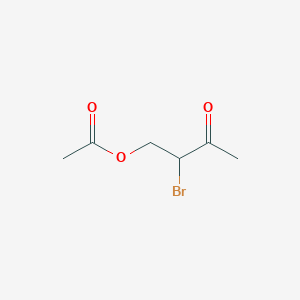
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
